molecular formula C10H15BrMgO2 B14278808 magnesium;2-pent-4-ynoxyoxane;bromide CAS No. 169170-74-5

magnesium;2-pent-4-ynoxyoxane;bromide

Cat. No.: B14278808
CAS No.: 169170-74-5
M. Wt: 271.43 g/mol
InChI Key: HKZOEMFTUSGLNE-UHFFFAOYSA-M
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Description

Magnesium;2-pent-4-ynoxyoxane;bromide is an organomagnesium compound hypothesized to belong to the Grignard reagent family (RM⁠g⁠X, where R = organic group, X = halide). Its structure combines magnesium bromide (MgBr₂) with a 2-pent-4-ynoxyoxane moiety—a cyclic ether (oxane) substituted with a pent-4-ynoxy group.

Properties

CAS No.

169170-74-5

Molecular Formula

C10H15BrMgO2

Molecular Weight

271.43 g/mol

IUPAC Name

magnesium;2-pent-4-ynoxyoxane;bromide

InChI

InChI=1S/C10H15O2.BrH.Mg/c1-2-3-5-8-11-10-7-4-6-9-12-10;;/h10H,3-9H2;1H;/q-1;;+2/p-1

InChI Key

HKZOEMFTUSGLNE-UHFFFAOYSA-M

Canonical SMILES

[C-]#CCCCOC1CCCCO1.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;2-pent-4-ynoxyoxane;bromide typically involves the reaction of magnesium with an appropriate organic halide in the presence of a suitable solvent. One common method is the Grignard reaction, where magnesium metal reacts with an organic bromide in an anhydrous ether solvent to form the desired organomagnesium compound . The reaction is usually carried out under an inert atmosphere to prevent the reaction of magnesium with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature and prevent the loss of volatile solvents. The reaction mixture is typically stirred continuously to ensure complete reaction of the magnesium metal with the organic bromide.

Chemical Reactions Analysis

Types of Reactions

Magnesium;2-pent-4-ynoxyoxane;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include carbonyl compounds (for nucleophilic addition), oxidizing agents (for oxidation reactions), and various nucleophiles (for substitution reactions). The reactions are typically carried out under anhydrous conditions to prevent the hydrolysis of the organomagnesium compound.

Major Products Formed

The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while oxidation reactions could produce ketones or carboxylic acids.

Scientific Research Applications

Magnesium;2-pent-4-ynoxyoxane;bromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of magnesium;2-pent-4-ynoxyoxane;bromide involves the formation of a reactive organomagnesium species that can participate in nucleophilic addition, substitution, and other reactions. The magnesium atom acts as a Lewis acid, coordinating with the organic moiety and facilitating the transfer of electrons to electrophilic centers . This coordination enhances the reactivity of the compound and allows it to participate in a wide range of chemical transformations.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with phenylmagnesium bromide, N-propenylmagnesium bromide, and other brominated organomagnesium reagents (Table 1).

Table 1: Key Properties of Magnesium;2-Pent-4-ynoxyoxane;Bromide and Analogues

Compound Molecular Formula Key Structural Features Reactivity Profile Hazards (GHS Classification)
This compound C₉H₁₃BrMgO₂ (inferred) Cyclic ether with pentynyl substituent High nucleophilicity; potential for alkyne-specific reactions (e.g., cycloadditions) Likely corrosive (skin/eye irritation), moisture-sensitive (inferred from MgBr₂)
Phenylmagnesium bromide C₆H₅MgBr Aromatic phenyl group Standard Grignard reactivity (ketone/aldehyde additions) Pyrophoric, reacts violently with water
N-Propenylmagnesium bromide C₃H₅MgBr Alkenyl propenyl group Less nucleophilic than alkyl Grignards; stabilizes via resonance Flammable, moisture-sensitive
4-Benzyloxybenzylbromide C₁₄H₁₃BrO Benzyloxy-substituted benzyl bromide Electrophilic aromatic substitution Skin/eye irritant
Key Observations:
  • Reactivity: this compound’s alkynyl ether group may enable unique reactivity, such as participating in Sonogashira couplings or [2+2] cycloadditions, unlike phenylmagnesium bromide (aryl-focused) or N-propenylmagnesium bromide (alkene-focused) .
  • Safety : Like all magnesium bromides, it likely shares hazards such as acute toxicity (H302) and respiratory irritation (H335), as seen in MgBr₂’s safety data .
Thermochemical Data:
  • Magnesium bromide (MgBr₂): ΔfH°gas = -302.92 kJ/mol; S°gas = 301.03 J/mol·K . Organomagnesium derivatives like the target compound may exhibit lower thermal stability due to the organic moiety.
  • Synthetic Pathways: While and describe brominated triazine and indazole syntheses, this compound might be synthesized via halide exchange or direct magnesium insertion into a pre-formed bromoether, analogous to Grignard preparation .

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